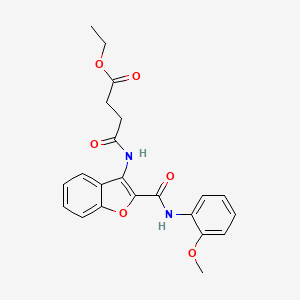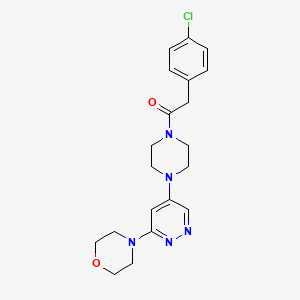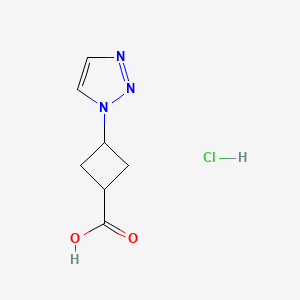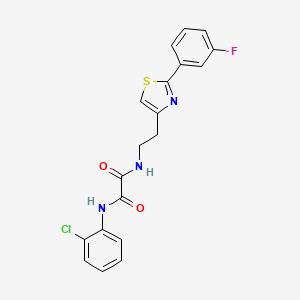
2-p-Tolylethanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
PTESC is often used in the synthesis of various compounds. For instance, it has been used in the protection of carboxylic acid functional groups, which are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . Another study reported the reactions of p-toluenesulfonyl chloride with sodium cyanide .
Molecular Structure Analysis
The molecular structure of PTESC is represented by the formula C9H11ClO2S. The InChI representation is InChI=1S/C9H11ClO2S/c1-8-2-4-9 (5-3-8)6-7-13 (10,11)12/h2-5H,6-7H2,1H3 and the Canonical SMILES representation is CC1=CC=C (C=C1)CCS (=O) (=O)Cl .
Chemical Reactions Analysis
PTESC is involved in various chemical reactions. For example, it has been used in the synthesis of O-benzyl-l-amino acids . It has also been used in the conversion of piperazinyl ethanols into chlorides via a classical O-tosylation protocol .
科学的研究の応用
Synthesis of Nitrogen-Containing Compounds
The 2-trimethylsilylethanesulfonyl (or SES) protecting group, closely related to the tosyl (Ts) group like 2-p-Tolylethanesulfonyl chloride, shows significance in the synthesis of nitrogen-containing five-membered rings. This group has been utilized in the preparation of pyrrolines and pyrrolidines, where the SES-protected pyrrolines are hydrogenated to yield pyrrolidines with high diastereoselectivity. This highlights its role in producing complex nitrogen-containing structures (Declerck et al., 2007).
Cross-Coupling Reactions in Organic Synthesis
2-p-Tolylethanesulfonyl chloride and similar compounds are pivotal in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of arylmethane and alkene sulfonyl chlorides with boronic acids, demonstrating the utility of these compounds in forming carbon-carbon bonds. This method is significant for advancing synthetic strategies in medicinal chemistry and material sciences (Dubbaka & Vogel, 2004).
Electrophilic Reaction Studies
In the study of electrophilic reactions, compounds like p-Tolylsulfonyldiazomethane, which are structurally similar to 2-p-Tolylethanesulfonyl chloride, react with sulfuryl chloride and various ethers. This forms α-alkoxy-α-chloro-sulfones and α-alkoxy-α-chloroacetates, providing insights into the ionic mechanisms of these reactions (Middelbos et al., 2010).
Environmental Cleanup Applications
In the field of environmental cleanup, the use of 2-p-Tolylethanesulfonyl chloride-related compounds has been explored. For instance, molybdenum disulfide nanosheets with widened interlayer spacing have been studied for their potential in mercury capture and removal in aquatic systems. This application highlights the role of sulfonyl chloride derivatives in environmental remediation (Ai et al., 2016).
Enzyme Inhibition Studies
In the realm of biochemistry, copper(II) sulfonamide complexes, which could be synthesized using 2-p-Tolylethanesulfonyl chloride derivatives, have been studied for their enzyme inhibition activities. These complexes have been shown to inhibit carbonic anhydrase I, an enzyme relevant in various physiological processes (Uzun et al., 2021).
特性
IUPAC Name |
2-(4-methylphenyl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAWSFTMGXQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-p-Tolylethanesulfonyl chloride | |
CAS RN |
88106-95-0 |
Source


|
| Record name | 88106-95-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Chloro-N-methyl-N-[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]propanamide](/img/structure/B2603241.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2603242.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)
![N-(3-acetamidophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2603245.png)